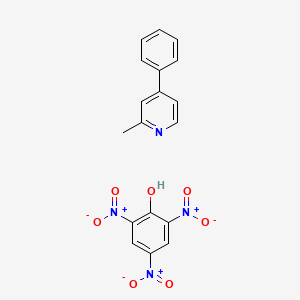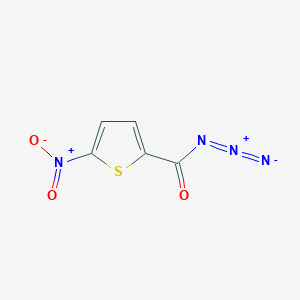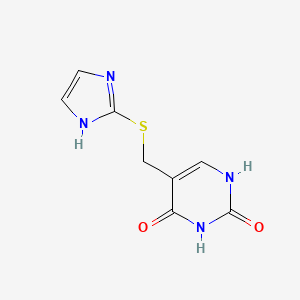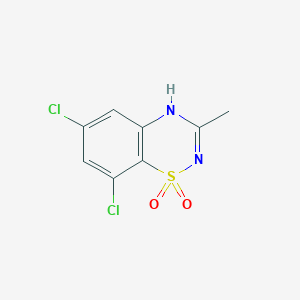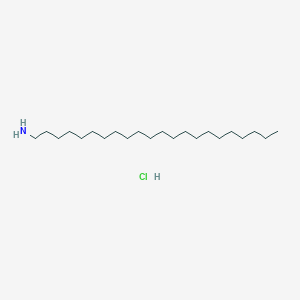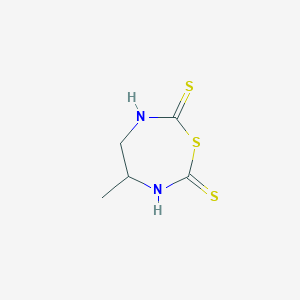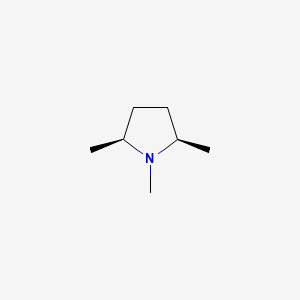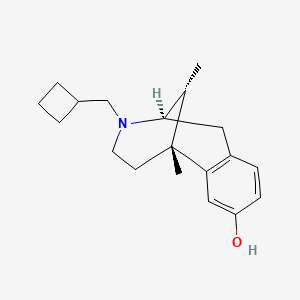
Methyl bis(diethylamino)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bis(diethylamino)silane: is an organosilicon compound that has garnered significant interest in various scientific and industrial fields. This compound is characterized by the presence of a silicon atom bonded to a methyl group and two diethylamino groups. It is primarily used as a precursor in the deposition of silicon-containing thin films, which are essential in the semiconductor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl bis(diethylamino)silane can be synthesized through the reaction of dichlorosilane with diethylamine. The reaction typically occurs under controlled temperature conditions, often between 40-60°C, and in the presence of a solvent like hexane . The reaction can be represented as follows:
SiH2Cl2+2Et2NH→SiH2[N(Et)2]2+2HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free methods to enhance the purity and yield of the product. The absence of solvents simplifies the purification process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl bis(diethylamino)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like oxygen or ozone.
Substitution: Can be achieved using halogenating agents or other nucleophiles.
Major Products:
Oxidation: Silicon dioxide.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl bis(diethylamino)silane is widely used as a precursor in the atomic layer deposition (ALD) of silicon-containing thin films. These films are crucial in the fabrication of semiconductor devices due to their excellent dielectric properties .
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into the potential biological applications of organosilicon compounds, including their use as drug delivery agents.
Industry: In the industrial sector, this compound is used in the production of silicon nitride and silicon dioxide films, which serve as insulating layers, diffusion barriers, and protective coatings in various electronic devices .
Mechanism of Action
The mechanism by which methyl bis(diethylamino)silane exerts its effects in ALD processes involves the self-limiting surface reactions that allow for atomic-level control of film deposition. The compound reacts with the substrate surface, forming a monolayer that prevents further reaction until the next cycle. This ensures uniform and conformal film growth .
Comparison with Similar Compounds
- Diisopropylaminosilane
- Tris(dimethylamino)silane
- Bis(dimethylamino)silane
Comparison: Methyl bis(diethylamino)silane is unique due to its lower energy barrier in the rate-determining step of ALD processes, leading to faster growth rates compared to other similar compounds . Additionally, its decomposition is more exothermic, which can be advantageous in certain applications.
Conclusion
This compound is a versatile compound with significant applications in the semiconductor industry and potential uses in other scientific fields. Its unique properties and reactivity make it a valuable precursor in the deposition of silicon-containing thin films, contributing to advancements in technology and materials science.
Properties
Molecular Formula |
C9H23N2Si |
|---|---|
Molecular Weight |
187.38 g/mol |
InChI |
InChI=1S/C9H23N2Si/c1-6-10(7-2)12(5)11(8-3)9-4/h6-9H2,1-5H3 |
InChI Key |
QGGPJGXOEPEWCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




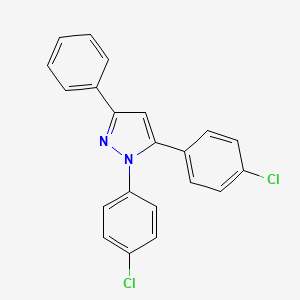
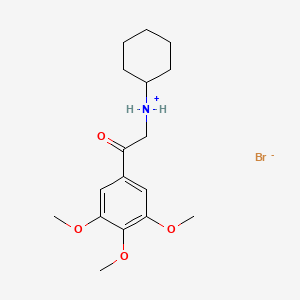
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
